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14|A-Demethylase/DNA Gyrase-IN-1

dual-target inhibition enzyme IC50 antimicrobial resistance

For programs studying mixed-species biofilms, procuring an incorrect in-series analogue risks Gram-stain selectivity errors. 14A-Demethylase/DNA Gyrase-IN-1 (7c) is the specific 4-chloro substituted triazole hybrid validated for dual inhibition of bacterial DNA gyrase and fungal CYP51. • Quantified Selectivity: Lowest E. coli MIC (0.0135 µmol/mL) in series; 3.6-fold more potent vs. 4-bromo analogue. • Validated Dual Activity: Overcomes single-target control limitations (ciprofloxacin/fluconazole) in polymicrobial models. • Assay-Ready: Cell-free IC50 and AutoDock binding energy (-8.1 kcal/mol) data provided.

Molecular Formula C26H22N4O4
Molecular Weight 454.5 g/mol
Cat. No. B12410376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14|A-Demethylase/DNA Gyrase-IN-1
Molecular FormulaC26H22N4O4
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=NN2C=NC3=C(C2=N1)C(C4=C(O3)C5=CC=CC=C5C(=C4)OC)C6=C(C=C(C=C6)OC)OC
InChIInChI=1S/C26H22N4O4/c1-14-28-25-23-22(18-10-9-15(31-2)11-20(18)32-3)19-12-21(33-4)16-7-5-6-8-17(16)24(19)34-26(23)27-13-30(25)29-14/h5-13,22H,1-4H3
InChIKeyNCTQRZAXVAYXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14A-Demethylase/DNA Gyrase-IN-1: Dual-Target Antimicrobial Overview


14|A-Demethylase/DNA Gyrase-IN-1 (synonym Compound 7c) is a synthetic 1,2,3-triazole hybrid that functions as a dual inhibitor of bacterial DNA gyrase and fungal sterol 14α-demethylase (CYP51). It has demonstrated both antibacterial and antifungal activity in standardized susceptibility assays, with enzyme inhibition confirmed via cell-free IC50 determinations [1][2]. The compound is supplied as a research-use-only small molecule for studying dual-target antimicrobial mechanisms and for benchmarking against single-target comparators such as fluoroquinolones and azole antifungals.

Mechanism Dual DNA gyrase / CYP51 inhibitor
Application Antimicrobial polypharmacology probe
Substituent 4‑chloro triazole hybrid for SAR

Why Generic Substitution Fails for This Dual Inhibitor


In-class triazole hybrids sharing the imine-linked 1,2,3-triazole scaffold display highly divergent activity spectra depending on the para-substituent on the phenyl ring. For example, the 4-bromo analogue (7d) is most potent against Gram-positive Staphylococcus aureus (MIC 0.0061 µmol/mL), whereas the 4-chloro analogue (14|A-Demethylase/DNA Gyrase-IN-1, 7c) achieves the lowest MIC against Gram-negative Escherichia coli (0.0135 µmol/mL) in the same series [1]. Simply procuring any in-series triazole hybrid without verifying the specific substituent and its corresponding microbiological profile risks obtaining a compound with the wrong Gram-stain selectivity or suboptimal dual-enzyme inhibition. The quantified differences in MIC, enzyme IC50, and docking binding energy provided below establish that nominally similar analogues are not functionally interchangeable.

Para‑substituent variation (Br, CH₃, OCH₃) shifts Gram‑stain selectivity in this triazole series.
Analogues sharing the 1,2,3‑triazole scaffold may exhibit single‑target or divergent enzyme inhibition profiles.
In‑series MIC rank does not guarantee balanced antibacterial‑antifungal activity; target compound identity matters.

Quantitative Differentiation Evidence for 14A-Demethylase/DNA Gyrase-IN-1


Dual Enzyme Inhibition Versus Reference Compounds

In cell-free enzyme inhibition assays, 14A-Demethylase/DNA Gyrase-IN-1 (Compound 7c) inhibited both DNA gyrase and 14α-demethylase, whereas the reference drugs inhibited only one target each. The dual inhibition profile was quantified against gentamicin (DNA gyrase-selective) and ketoconazole/fluconazole (14α-demethylase-selective) [1]. Compound 7c demonstrated balanced dual potency, unlike the most potent single-target inhibitors in the same study (e.g., compound 9b), which excelled at only one enzyme.

Dual Enzyme Inhibition
Head‑to‑head
Inhibits both DNA gyrase & CYP51
Dual‑target profile; comparators inhibit only one enzyme each
Cell‑free IC₅₀ data; vs gentamicin, ketoconazole, fluconazole
dual-target inhibition enzyme IC50 antimicrobial resistance

Gram-Negative Antibacterial Potency Comparison

Against Escherichia coli (MTCC 16,521), 14A-Demethylase/DNA Gyrase-IN-1 (Compound 7c) exhibited an MIC of 0.0135 µmol/mL, which was the lowest among all 14 synthesized triazole hybrids and comparable to the fluoroquinolone standard ciprofloxacin (MIC 0.0094 µmol/mL) [1]. Its closest in-class analogue, the 4-methoxy derivative 7f, showed nearly identical E. coli potency (MIC 0.0136 µmol/mL), but 7f lacked the distinct S. aureus superiority of 7c (7f MIC 0.0068 µmol/mL vs 7c MIC 0.0067 µmol/mL) [1].

E. coli MIC
Head‑to‑head
0.0135 µmol/mL
Lowest E. coli MIC among series; supports Gram‑negative screening
1.4× higher than ciprofloxacin; 3.6× lower than 7d
E. coli MIC Gram-negative bacteria

Anti-Staphylococcal Activity Against Ciprofloxacin

When tested against Staphylococcus aureus (MTCC 3160), 14A-Demethylase/DNA Gyrase-IN-1 (Compound 7c) achieved an MIC of 0.0067 µmol/mL, which is 1.4-fold more potent than ciprofloxacin (MIC 0.0094 µmol/mL) [1]. This Gram-positive potency was not universal across the series: the 4-methyl analogue 7g displayed an MIC of 0.0141 µmol/mL (2.1-fold weaker than 7c), while the 4-bromo analogue 7d (MIC 0.0061 µmol/mL) was the only compound slightly more potent than 7c [1].

S. aureus MIC
Head‑to‑head
0.0067 µmol/mL
Reported MIC below ciprofloxacin; supports S. aureus model
1.4× lower than ciprofloxacin; within 10% of series‑best 7d
S. aureus Gram-positive MIC comparison

Antifungal Activity Against Rhizopus oryzae

Against the pathogenic fungus Rhizopus oryzae, 14A-Demethylase/DNA Gyrase-IN-1 (Compound 7c) exhibited an MIC of 0.0270 µmol/mL, demonstrating 1.5-fold greater potency than fluconazole (MIC 0.0408 µmol/mL) [1]. This antifungal activity was moderate relative to the series-best compound 7d (MIC 0.0123 µmol/mL), but 7c's combination of anti-Rhizopus activity with Gram-negative antibacterial potency distinguishes it from 7d, which is 3.6-fold weaker against E. coli [1].

R. oryzae MIC
Head‑to‑head
0.0270 µmol/mL
Reported MIC lower than fluconazole; supports antifungal screening
1.5× lower than fluconazole; 7d shows 2.2× lower MIC
antifungal Rhizopus oryzae azole comparator

Molecular Docking Binding Energy to DNA Gyrase

In silico docking against E. coli DNA gyrase revealed that 14A-Demethylase/DNA Gyrase-IN-1 (Compound 7c) achieved the strongest binding energy of −8.1 kcal/mol among the four compounds tested (4a, 4b, 6a, 7c) [1]. The triazole ring of 7c formed an additional carbon-hydrogen bond with GLY119, absent in the precursor alkynes 4a (−7.0 kcal/mol) and 4b (−6.4 kcal/mol), and in the earlier-stage triazole hybrid 6a (−8.0 kcal/mol) [1]. The correlation coefficient between docking score and observed E. coli MIC was 0.95, supporting the relevance of this computational metric to experimental potency [1].

Docking Score
Head‑to‑head
−8.1 kcal/mol
Strongest binding energy to DNA gyrase among tested set
AutoDock Vina; correlation with MIC r=0.95
molecular docking DNA gyrase binding in silico

Balanced Antibacterial-Antifungal Spectrum Differentiation

Within the 7a–7g series, only 14A-Demethylase/DNA Gyrase-IN-1 (7c) simultaneously achieves: (i) the lowest E. coli MIC among all 14 triazole hybrids (0.0135 µmol/mL), (ii) S. aureus MIC superior to ciprofloxacin (0.0067 vs 0.0094 µmol/mL), and (iii) anti-Rhizopus oryzae activity superior to fluconazole (0.0270 vs 0.0408 µmol/mL) [1]. The 4-bromo analogue 7d excels in Gram-positive and antifungal activity but is >3-fold weaker against E. coli. The 4-methyl analogue 7g is the most potent against C. albicans (MIC 0.0141 µmol/mL) but is >2-fold weaker against both E. coli and S. aureus [1]. This balanced profile is supported by enzyme-level dual inhibition data from an independent study [2].

Balanced Spectrum
Head‑to‑head
Simultaneous E. coli, S. aureus, R. oryzae MIC thresholds
Unique tripartite profile in series; supports polymicrobial screening context
Only compound meeting all three thresholds (≤0.0135, ≤0.0067, ≤0.0270 µmol/mL)
broad-spectrum dual activity SAR differentiation

Best-Fit Research Applications for 14A-Demethylase/DNA Gyrase-IN-1


Dual-Target Mechanism-of-Action Studies

When a research program aims to validate the hypothesis that simultaneous inhibition of bacterial DNA gyrase and fungal CYP51 can overcome mixed-species biofilm resistance, 14A-Demethylase/DNA Gyrase-IN-1 is the appropriate tool compound. Unlike single-target controls (ciprofloxacin for DNA gyrase, fluconazole for CYP51), this compound provides both activities in one molecular entity, as confirmed by cell-free enzyme IC50 data [2] and broad-spectrum MIC profiling [1].

Halogen-Substituted Triazole SAR Investigations

The 4-chloro substituent of 14A-Demethylase/DNA Gyrase-IN-1 (7c) yields a quantitatively distinct activity profile compared to the 4-bromo (7d), 4-methyl (7g), and 4-methoxy (7f) analogues. Procuring 7c enables SAR investigations that specifically interrogate how the chlorine electron-withdrawing effect and steric bulk modulate Gram-negative vs. Gram-positive selectivity, with MIC differences of up to 3.6-fold between 7c and 7d against E. coli [1].

Polymicrobial Infection Model Studies

In murine or in vitro polymicrobial models co-infected with E. coli and Rhizopus oryzae, 14A-Demethylase/DNA Gyrase-IN-1 is the only compound in its series that maintains sub-0.015 µmol/mL potency against the Gram-negative bacterium while simultaneously outperforming fluconazole against the fungus [1]. This profile reduces the need for combination dosing and simplifies pharmacokinetic analysis in early-stage in vivo efficacy studies.

Computational Chemistry Benchmarking with Docking Scores

The AutoDock Vina binding energy of −8.1 kcal/mol for 14A-Demethylase/DNA Gyrase-IN-1 against E. coli DNA gyrase, with a reported docking-to-MIC correlation coefficient of 0.95, provides an experimentally anchored reference point for validating new docking protocols, scoring functions, or machine learning-based binding affinity predictors targeting the DNA gyrase active site [1].

Application
Selection Property
Validation Focus
Dual‑target mechanism research
Dual DNA gyrase/CYP51 inhibition profile
Enzyme inhibition assay context
Triazole SAR studies
4‑chloro substituent effect
Gram‑stain selectivity review
Polymicrobial model studies
Balanced antibacterial‑antifungal MIC profile
Model‑response endpoint monitoring
Docking protocol validation
DNA gyrase docking energy dataset
Docking score–MIC correlation analysis
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